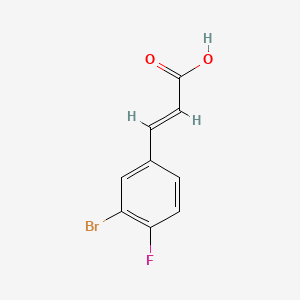

3-Bromo-4-fluorocinnamic acid

Overview

Description

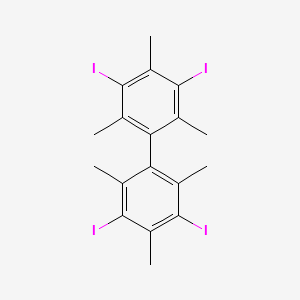

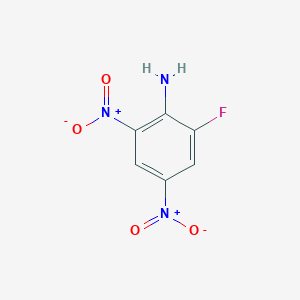

3-Bromo-4-fluorocinnamic acid is a laboratory chemical with the CAS number 160434-49-1 . It has a linear formula of C9H6BrFO2 and a molecular weight of 245.049 .

Molecular Structure Analysis

The linear formula of 3-Bromo-4-fluorocinnamic acid is C9H6BrFO2 . This indicates that the molecule is composed of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

3-Bromo-4-fluorocinnamic acid is a light yellow chunk . It has a molecular weight of 245.05 g/mol . The melting point is reported to be between 188-192 °C .Scientific Research Applications

Biodegradation and Environmental Impact

- Biodegradation of Fluorinated Compounds : Research has demonstrated the capacity of specific bacterial strains to degrade 4-fluorocinnamic acid (a compound related to 3-Bromo-4-fluorocinnamic acid), indicating potential environmental applications for the bioremediation of fluorinated pollutants. For instance, a strain of Rhodococcus was found to effectively degrade 4-fluorocinnamic acid, using it as the sole carbon source (Ma Yu, 2013). Similarly, bioaugmentation strategies using degrading bacteria have been explored for treating shock loadings of 4-fluorocinnamic acid in a rotating biological contactor, suggesting avenues for wastewater treatment applications (C. Amorim et al., 2013).

Chemical Synthesis and Industrial Applications

- Synthesis of Methyl 4-fluorocinnamate : Methyl 4-fluorocinnamate, which is synthesized from 4-fluorocinnamic acid (closely related to 3-Bromo-4-fluorocinnamic acid), is used in asymmetric dihydroxylation and aminohydroxylation, highlighting its significance in organic synthesis. A study demonstrated the synthesis of this compound using strongly acidic cationic exchange resin as a catalyst, showcasing an efficient and cost-effective method for producing chiral medicinal materials (C. Si, 2004).

Biomedical Research and Potential Therapeutic Applications

- Biocide Potentiation Using Cinnamic Phytochemicals : Research into the potentiation of biocides with cinnamic phytochemicals and derivatives, including α-fluorocinnamic acid, has shown that these compounds can enhance the efficacy of biocides against bacteria. This suggests that 3-Bromo-4-fluorocinnamic acid and related compounds could have potential applications in improving surface disinfection methods (J. Malheiro et al., 2019).

Safety and Hazards

3-Bromo-4-fluorocinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVADAKXOMQH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluorocinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)

![1,3,5-Tris[4-(hydroxysulfonyl)phenyl]benzene](/img/structure/B3178039.png)

![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B3178049.png)

![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)

acetic acid](/img/structure/B3178088.png)